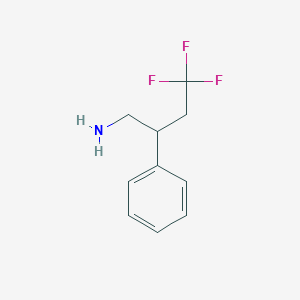
4,4,4-トリフルオロ-2-フェニルブタン-1-アミン
概要
説明
4,4,4-Trifluoro-2-phenylbutan-1-amine: is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a phenyl ring attached to a butan-1-amine backbone
科学的研究の応用
4,4,4-Trifluoro-2-phenylbutan-1-amine: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Studied for its pharmacological properties, such as potential use in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4,4-Trifluoro-2-phenylbutan-1-amine. For instance, the compound is stored at a temperature of 4 degrees Celsius , indicating that temperature could be a critical factor in maintaining its stability. and requires further investigation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-phenylbutan-1-amine typically involves the following steps:
Friedel-Crafts Alkylation: : The reaction of benzene with 4,4,4-trifluorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 4,4,4-trifluoro-2-phenylbutan-1-amine.
Reduction: : The intermediate compound is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 4,4,4-Trifluoro-2-phenylbutan-1-amine may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
化学反応の分析
Types of Reactions
4,4,4-Trifluoro-2-phenylbutan-1-amine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4,4,4-trifluoro-2-phenylbutanamide or 4,4,4-trifluoro-2-phenylbutanoic acid.
Reduction: : Formation of 4,4,4-trifluoro-2-phenylbutan-1-ol or other reduced derivatives.
Substitution: : Formation of various fluorinated amines or ethers.
類似化合物との比較
4,4,4-Trifluoro-2-phenylbutan-1-amine: is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: : Partially inhibits the oxidation of ferrocyanide in electron transport particles.
4-phenylbutan-2-amine: : A related compound without the trifluoromethyl group.
4,4,4-Trifluoro-2-phenylbutan-1-amine .
特性
IUPAC Name |
4,4,4-trifluoro-2-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIUKWHVQGSRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















